molecular formula C5H8N4OS B2807477 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 337310-94-8

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2807477
CAS No.: 337310-94-8
M. Wt: 172.21
InChI Key: NMKDMZUKFMTSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a thioacetamide group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, survival, and metabolism.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Given its potential inhibitory effects on its targets, it may lead to alterations in cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromoacetate, resulting in the formation of the thioacetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Alkyl halides or acyl halides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding thiol.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Comparison with Similar Compounds

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant that contains a triazole moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDMZUKFMTSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.